![molecular formula C20H31N3O2 B4446539 N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide
Overview
Description
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide, also known as AZP-531, is a novel compound that has been developed for the treatment of various metabolic disorders. It is a selective and potent antagonist of the ghrelin receptor, which plays a crucial role in regulating appetite, energy balance, and glucose metabolism. AZP-531 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of obesity, type 2 diabetes, and other metabolic disorders.
Mechanism of Action
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide is a selective antagonist of the ghrelin receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the hypothalamus, pituitary gland, and pancreas. Ghrelin is a peptide hormone that is produced by the stomach and stimulates appetite and food intake. By blocking the ghrelin receptor, N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide reduces appetite and food intake, leading to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the reduction of food intake, body weight, and adiposity. N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide also improves glucose metabolism, insulin sensitivity, and lipid metabolism. Furthermore, N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of metabolic disorders.
Advantages and Limitations for Lab Experiments
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has several advantages for laboratory experiments. It is a highly selective and potent antagonist of the ghrelin receptor, which allows for precise control of the experimental conditions. N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide is also well-tolerated and has a favorable safety profile in preclinical studies. However, there are some limitations to the use of N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide in laboratory experiments. The compound is relatively expensive, and its synthesis requires specialized equipment and expertise. Furthermore, the effects of N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide may vary depending on the species and strain of the animal model used.
Future Directions
There are several future directions for the development and application of N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide. One potential application is the treatment of obesity and type 2 diabetes. Clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide in humans. Another potential application is the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, further research is needed to elucidate the molecular mechanisms of N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide and its effects on other physiological systems, such as the cardiovascular and immune systems.
Scientific Research Applications
N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has been extensively studied in preclinical models of obesity, type 2 diabetes, and other metabolic disorders. In these studies, N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has been shown to reduce food intake, body weight, and improve glucose metabolism. N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide has also been shown to improve lipid metabolism, insulin sensitivity, and reduce inflammation. These effects are thought to be mediated through the inhibition of the ghrelin receptor, which is known to stimulate appetite and promote weight gain.
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-10-5-13-22-11-3-1-2-4-12-22)18-6-8-19(9-7-18)23-14-16-25-17-15-23/h6-9H,1-5,10-17H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNZGVJBKXDIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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